

# Application Notes and Protocols: Investigating SLC6A19 Transporter Function with JNT-517

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNT-517   |           |
| Cat. No.:            | B12390005 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B<sup>o</sup>AT1, is the primary transporter for the reabsorption of neutral amino acids in the kidneys and their absorption in the intestine.[1][2][3] Its dysfunction is linked to Hartnup disease, a condition characterized by the increased presence of amino acids in urine.[2][3][4] Furthermore, SLC6A19's role in phenylalanine (Phe) reabsorption makes it a key therapeutic target for Phenylketonuria (PKU), a genetic disorder where toxic levels of Phe accumulate due to metabolic defects.[1][5][6]

**JNT-517** is a first-in-class, orally available, selective small molecule inhibitor of the SLC6A19 transporter.[7][8][9] It acts on a novel, cryptic allosteric site to block the transporter's function.[8] [9] By inhibiting SLC6A19, **JNT-517** prevents the renal reabsorption of Phe, thereby increasing its urinary excretion and reducing its concentration in the blood.[5][8][10] These application notes provide a comprehensive overview and detailed protocols for utilizing **JNT-517** as a tool to investigate the function and therapeutic potential of the SLC6A19 transporter.

### Mechanism of Action: JNT-517 Inhibition of SLC6A19

Under normal physiological conditions, SLC6A19, located on the apical membrane of epithelial cells in the kidney's proximal tubule and the small intestine, reabsorbs neutral amino acids, including phenylalanine, from the filtrate and intestinal lumen back into the bloodstream.[2][3][5] In PKU, this reabsorption contributes to the pathologically high levels of Phe in circulation. **JNT-517** selectively binds to an allosteric site on SLC6A19, inhibiting this reabsorption process.[8]



[9] The result is increased excretion of Phe in the urine, which helps to lower systemic blood Phe levels.[10][11]



Click to download full resolution via product page

Caption: Mechanism of JNT-517 action on the SLC6A19 transporter in the kidney.

# Quantitative Data Summary Table 1: Preclinical Profile of JNT-517

This table summarizes the in vitro potency and multi-species bioavailability of JNT-517.



| Parameter                                          | Value                                                         | Source |
|----------------------------------------------------|---------------------------------------------------------------|--------|
| SLC6A19 Inhibition IC50<br>(Transfected Cells)     | 0.047 μΜ                                                      | [6]    |
| SLC6A19 Inhibition IC50 (Ex vivo Intestinal Cells) | 0.081 μΜ                                                      | [6]    |
| Plasma Protein Binding (Free %)                    | 19%                                                           | [6]    |
| Oral Bioavailability                               | 43% - 91% (in mice, rats,<br>dogs, and non-human<br>primates) | [6]    |

# Table 2: Clinical Efficacy of JNT-517 in Adult PKU Patients (Phase 1/2 Study)

This table presents the key efficacy results from the clinical evaluation of **JNT-517** over a 28-day period.

| Dose Cohort                         | Number of<br>Participants          | Mean Blood<br>Phe Reduction<br>from Baseline | Key Findings                                      | Source |
|-------------------------------------|------------------------------------|----------------------------------------------|---------------------------------------------------|--------|
| 75 mg<br>(unspecified<br>frequency) | 8 (in treatment arm)               | 51%                                          | 7 of 8 participants achieved >30% reduction.      | [9]    |
| 75 mg (Twice<br>Daily)              | (Previous cohort)                  | 44%                                          | Favorable comparison for dose escalation.         | [7]    |
| 150 mg (Twice<br>Daily)             | 18 (randomized<br>drug or placebo) | 60%                                          | Significant reduction observed within seven days. | [7]    |



# Experimental Protocols Protocol 1: In Vitro Characterization of SLC6A19 Inhibition

This protocol describes a cell-based assay to determine the inhibitory potency (IC<sub>50</sub>) of **JNT-517** on SLC6A19-mediated amino acid transport. The methodology is based on principles from stable isotope-labeled uptake assays.[12]

Objective: To quantify the dose-dependent inhibition of SLC6A19 by JNT-517.

#### Materials:

- MDCK or CHO cells stably expressing human SLC6A19 (hSLC6A19) and its ancillary subunit, TMEM27.[12]
- Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics).
- Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
- JNT-517 stock solution (e.g., 10 mM in DMSO).
- Radiolabeled or stable isotope-labeled neutral amino acid (e.g., <sup>14</sup>C-Leucine or <sup>13</sup>C, <sup>15</sup>N-Phenylalanine).
- Scintillation fluid and counter (for radiolabeled) or LC-MS/MS system (for stable isotope).
- 96-well culture plates.

#### Procedure:

- Cell Seeding: Seed the hSLC6A19-expressing cells in a 96-well plate at a density that yields a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
- Compound Preparation: Prepare a serial dilution of JNT-517 in transport buffer. The final concentrations should span a range appropriate for IC<sub>50</sub> determination (e.g., 0.1 nM to 100 μM). Include a vehicle control (DMSO) and a positive control inhibitor if available (e.g., Benztropine).[13][14]



#### • Pre-incubation:

- Aspirate the culture medium from the wells.
- Wash the cell monolayer twice with pre-warmed transport buffer.
- Add the JNT-517 dilutions (or controls) to the respective wells and pre-incubate for 15-30 minutes at 37°C.

#### Uptake Assay:

- Prepare the uptake solution by adding the labeled amino acid to the transport buffer at a concentration near its Km for SLC6A19 (e.g., 1-4 mM).[15]
- Initiate the transport by adding the uptake solution (containing the labeled substrate) to the wells.
- Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

#### Termination and Lysis:

- Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold transport buffer.
- Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

#### Quantification:

- Radiolabeled: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Stable Isotope: Analyze the lysate using LC-MS/MS to quantify the concentration of the labeled amino acid.

#### Data Analysis:

Normalize the data to the protein concentration in each well.



- Calculate the percentage of inhibition for each JNT-517 concentration relative to the vehicle control.
- Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

# Protocol 2: In Vivo Pharmacodynamic Assessment in a PKU Mouse Model

This protocol outlines a study to evaluate the efficacy of **JNT-517** in reducing plasma Phe levels in the Pahenu2 mouse model of PKU, which has been used in preclinical validation.[5] [16]

Objective: To measure the effect of oral **JNT-517** administration on plasma and urinary phenylalanine concentrations in a PKU mouse model.

#### Materials:

- Pahenu2 mice (a model for PKU).[6]
- **JNT-517** formulated for oral administration (e.g., in suspension).[17]
- Vehicle control solution.
- Metabolic cages for urine and feces collection.
- Blood collection supplies (e.g., heparinized capillary tubes).
- Analytical equipment for amino acid quantification (e.g., HPLC or LC-MS/MS).

#### Procedure:

- Acclimatization: Acclimate Pahenu2 mice to individual housing in metabolic cages for 3-5 days to allow for stable food and water intake measurements.
- Baseline Measurement: Collect 24-hour urine and a baseline blood sample (e.g., via tail vein) from each mouse prior to treatment. Process samples to determine baseline Phe concentrations.



- Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle control, JNT-517 at 10 mg/kg, 30 mg/kg, 100 mg/kg).
- Dosing: Administer JNT-517 or vehicle via oral gavage once or twice daily for a specified duration (e.g., 7-14 days).
- Sample Collection:
  - Urine: Collect urine continuously over 24-hour periods at selected time points (e.g., Day 1, Day 7, Day 14).
  - Blood: Collect blood samples at specified times post-dosing (e.g., 2, 4, 8, and 24 hours after the final dose) to assess pharmacokinetics and pharmacodynamics.
- Sample Processing:
  - Centrifuge blood samples to separate plasma.
  - Store all plasma and urine samples at -80°C until analysis.
- Amino Acid Analysis:
  - Quantify the concentration of phenylalanine and other neutral amino acids in plasma and urine samples using a validated analytical method like LC-MS/MS.
- Data Analysis:
  - Compare the mean plasma Phe levels between the vehicle and JNT-517 treated groups at each time point using appropriate statistical tests (e.g., ANOVA or t-test).
  - Calculate the percentage change in plasma Phe from baseline for each treatment group.
  - Analyze urinary Phe excretion to confirm the mechanism of action.

## **Experimental and logical Workflows**

The following diagram illustrates a typical drug discovery and development workflow for an SLC6A19 inhibitor like **JNT-517**, from initial screening to clinical evaluation.





Click to download full resolution via product page

Caption: Development workflow for the SLC6A19 inhibitor **JNT-517**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. BSB Seminar Series: Discovery and characterization of JNT-517, a first-in-class inhibitor of SLC6A19 for the treatment of phenylketonuria | ANU Research School of Biology [biology.anu.edu.au]
- 2. medlineplus.gov [medlineplus.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Structural Dynamics of Neutral Amino Acid Transporter SLC6A19 in Simple and Complex Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnanatx.com [jnanatx.com]
- 6. Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS | BioWorld [bioworld.com]
- 7. Jnana Therapeutics Reveals Positive Phase 1/2 Data for JNT-517 in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. jnanatx.com [jnanatx.com]
- 10. jnanatx.com [jnanatx.com]
- 11. JCI Insight SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 12. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition PMC [pmc.ncbi.nlm.nih.gov]
- 16. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine PMC [pmc.ncbi.nlm.nih.gov]
- 17. JNT-517 by Jnana Therapeutics for Phenylketonuria (PKU): Likelihood of Approval [pharmaceutical-technology.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating SLC6A19 Transporter Function with JNT-517]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390005#using-jnt-517-to-investigate-slc6a19-transporter-function]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com